Ethyl 3-ethyl-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXMZCNOHVIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628500 | |
| Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73981-23-4 | |
| Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-ethyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of Ethyl 3 Ethyl 1h Pyrazole 4 Carboxylate
Functional Group Transformations on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the ethyl group at position 3 and the ethyl carboxylate group at position 4, influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In the pyrazole ring, the position of electrophilic attack is dictated by the directing effects of the existing substituents. The ethyl group at C3 is an activating group and directs electrophiles to the ortho and para positions. Conversely, the ethyl carboxylate group at C4 is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.
Given the substitution pattern of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, the C5 position is the most likely site for electrophilic attack. This is because it is ortho to the activating ethyl group and meta to the deactivating ethyl carboxylate group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions wikipedia.org.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | Ethyl 3-ethyl-5-nitro-1H-pyrazole-4-carboxylate |
| Bromination | Br₂/FeBr₃ | Ethyl 5-bromo-3-ethyl-1H-pyrazole-4-carboxylate |
| Chlorination | Cl₂/AlCl₃ | Ethyl 5-chloro-3-ethyl-1H-pyrazole-4-carboxylate |
| Sulfonation | SO₃/H₂SO₄ | 3-ethyl-4-(ethoxycarbonyl)-1H-pyrazole-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ethyl 5-acyl-3-ethyl-1H-pyrazole-4-carboxylate |
Nucleophilic Attack and Substitution at Ring Positions
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups and a good leaving group. In the case of this compound, the ethyl carboxylate group at C4 does provide some electron withdrawal. If a suitable leaving group were present on the ring, for instance at the C5 position, nucleophilic substitution could potentially occur at that site.
Research on related pyrazole systems has shown that nucleophilic substitution can occur, particularly when the pyrazole ring is activated by strong electron-withdrawing substituents. For example, the chlorine atom in certain chloropyrazole derivatives can be displaced by various nucleophiles researchgate.net.
Ester Moiety Modifications
The ethyl carboxylate group at the C4 position of the pyrazole ring is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for the synthesis of diverse pyrazole derivatives with potential applications in medicinal chemistry and materials science.
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The general reaction involves heating the ethyl ester in an excess of the desired alcohol in the presence of a catalyst.
For this compound, this process would allow for the synthesis of a variety of other alkyl or aryl 3-ethyl-1H-pyrazole-4-carboxylates. This can be useful for modifying the solubility and other physicochemical properties of the molecule.
Table 2: Examples of Transesterification Reactions
| Starting Material | Alcohol | Catalyst | Product |
| This compound | Methanol | H₂SO₄ or NaOCH₃ | Mthis compound |
| This compound | Isopropanol | H₂SO₄ or NaOCH(CH₃)₂ | Isopropyl 3-ethyl-1H-pyrazole-4-carboxylate |
| This compound | Benzyl alcohol | H₂SO₄ or NaOBn | Benzyl 3-ethyl-1H-pyrazole-4-carboxylate |
Hydrolysis to Carboxylic Acids
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible. This reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.
The resulting 3-ethyl-1H-pyrazole-4-carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and acid chlorides nih.gov. Studies on similar pyrazole esters have demonstrated efficient hydrolysis to the corresponding carboxylic acids nih.govdoi.org.
Amidation Reactions for Pyrazole Carboxamides
Pyrazole carboxamides can be synthesized from this compound through direct amidation with an amine. This reaction often requires elevated temperatures or the use of a catalyst. Alternatively, a two-step process can be employed where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The synthesis of pyrazole carboxamides is of significant interest as this functional group is present in many biologically active compounds mdpi.com.
Table 3: Synthetic Routes to Pyrazole Carboxamides
| Starting Material | Reagents | Intermediate | Product |
| This compound | 1. NaOH, H₂O2. H₃O⁺ | 3-ethyl-1H-pyrazole-4-carboxylic acid | - |
| 3-ethyl-1H-pyrazole-4-carboxylic acid | RNH₂, DCC | - | N-alkyl-3-ethyl-1H-pyrazole-4-carboxamide |
| This compound | RNH₂, Heat or Catalyst | - | N-alkyl-3-ethyl-1H-pyrazole-4-carboxamide |
N-Substitution and N-Derivatization of the Pyrazole Ring
The presence of a reactive NH group in the pyrazole ring allows for a variety of substitution and derivatization reactions, enabling the modification of the molecule's properties.
The nitrogen atom of the pyrazole ring can be readily alkylated. An efficient protocol has been developed for the N-alkylation of NH-pyrazolecarboxylates using reagents such as N-Boc-3-iodoazetidine researchgate.net. This reaction provides a pathway to introduce functionalized alkyl groups onto the pyrazole core, creating novel building blocks for further synthesis researchgate.net. While this specific example uses a different pyrazole ester, the principle applies to the N-alkylation of the NH group in pyrazole systems in general.
The acylation of the pyrazole ring, particularly with acetic anhydride, has been studied in detail using Ethyl 3-amino-1H-pyrazole-4-carboxylate as a substrate. nih.gov These studies reveal that the reaction can yield a variety of acetylated products depending on the specific conditions employed nih.gov.
The reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride can lead to mono-, di-, and tri-acetylated derivatives. The distribution of these products is highly dependent on the solvent, temperature, and the presence of a catalyst like 4-dimethylaminopyridine (DMAP) nih.gov.
Monoacetylation : Using equimolar amounts of acetic anhydride at room temperature primarily yields two different mono-acetylated products on the ring nitrogens nih.gov.
Diacetylation : The diacetylated product is formed in the greatest amount when the reaction is conducted in chloroform nih.gov.
Triacetylation : The triacetylated derivative becomes the major product after prolonged reaction times at reflux with an excess of acetic anhydride nih.gov.
Table 1: Influence of Reaction Conditions on the Acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate
| Condition | Reactant Ratio (Substrate:Ac₂O) | Solvent | Catalyst | Major Product(s) |
|---|---|---|---|---|
| Room Temperature | 1:1-1.5 | DMF | None | Two monoacetylated isomers (~2:1 ratio) and a small amount of a third monoacetylated isomer and a diacetylated product nih.gov. |
| Room Temperature | - | Chloroform | None | Diacetylated derivative nih.gov. |
| Room Temperature (1 hr) | - | DMF | DMAP (0.2 eq) | Primarily one monoacetylated isomer (~95%) and another monoacetylated isomer (~5%) nih.gov. |
The derivatization of Ethyl 3-amino-1H-pyrazole-4-carboxylate can also be achieved through reactions involving activated methylene compounds. This process typically begins with the diazotization of the 3-amino group to form a diazonium salt. This reactive intermediate then couples with activated methylene compounds such as malononitrile, ethyl cyanoacetate, and benzoylacetonitrile researchgate.net. This coupling reaction is a crucial step for the subsequent construction of fused heterocyclic systems researchgate.net.
Construction of Fused Heterocyclic Systems
The functional groups on the pyrazole ring of Ethyl 3-amino-1H-pyrazole-4-carboxylate serve as handles for the construction of more complex, fused heterocyclic structures, such as pyrazolotriazines and pyrazolopyrimidines.
The products formed from the coupling of diazotized Ethyl 3-amino-1H-pyrazole-4-carboxylate with activated methylene compounds can undergo cyclization to form pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine derivatives. The initial coupling product, upon treatment with an alcoholic potassium hydroxide solution, cyclizes to yield substituted pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine-8-carboxylates researchgate.net. This two-step sequence of diazotization/coupling followed by cyclization is an effective strategy for synthesizing this class of fused heterocycles researchgate.net.
The pyrazole ring can be fused with a pyrimidine ring to form pyrazolo[1,5-a]pyrimidine derivatives, a scaffold of interest in medicinal chemistry. One synthetic route involves the reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate with α-substituted cinnamonitriles researchgate.net. Another established method is the reaction of 3-amino-4-carboethoxypyrazole with β-enaminones, such as 3-dimethylamino-1-(3-thienyl)-2-propen-1-one, in refluxing glacial acetic acid prepchem.com. This condensation reaction leads directly to the formation of the corresponding pyrazolo[1,5-a]pyrimidine system prepchem.com. The reaction of various 5-aminopyrazoles with β-dicarbonyl compounds like pentane-2,4-dione or ethyl acetoacetate is also a widely used method to produce these fused systems in high yields nih.govresearchgate.net.
Table 2: Synthesis of Fused Heterocyclic Systems
| Starting Pyrazole | Reagent(s) | Fused System Formed |
|---|---|---|
| Ethyl 3-amino-1H-pyrazole-4-carboxylate (diazotized, coupled with malononitrile) | Alcoholic potassium hydroxide | Ethyl 3-cyano-4-imino-7-methyl-4H-pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine-8-carboxylate derivative researchgate.net. |
| 3-amino-4-carboethoxypyrazole | 3-dimethylamino-1-(3-thienyl)-2-propen-1-one | 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester prepchem.com. |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | α-substituted cinnamonitriles | Ethyl 7-amino-5-aryl-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylates researchgate.net. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate |
| N-Boc-3-iodoazetidine |
| Acetic anhydride |
| 4-dimethylaminopyridine (DMAP) |
| Malononitrile |
| Ethyl cyanoacetate |
| Benzoylacetonitrile |
| 3-dimethylamino-1-(3-thienyl)-2-propen-1-one |
| Pentane-2,4-dione |
| 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester |
| Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine |
Other Annulated Pyrazolo-heterocycles
A comprehensive review of the scientific literature reveals a notable absence of specific research detailing the synthesis of other annulated pyrazolo-heterocycles using this compound as the starting material. The construction of fused heterocyclic rings onto a pyrazole core typically necessitates the presence of specific functional groups on adjacent carbon atoms of the pyrazole ring that can participate in cyclization reactions.
Common strategies for the synthesis of prominent annulated systems such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyridazines predominantly utilize pyrazole precursors bearing ortho-amino and cyano or ester functionalities. These groups are crucial for the intramolecular or intermolecular condensation reactions that lead to the formation of the new fused ring.
For instance, the synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclocondensation of a 5-amino-1H-pyrazole-4-carbonitrile or carboxylate with reagents like formamide, urea, or thiourea. Similarly, the formation of pyrazolo[3,4-b]pyridines frequently relies on the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.
This compound, as constituted, lacks the requisite amino or other suitably reactive functional group at a position adjacent to the ethyl carboxylate group. This structural characteristic makes it an unsuitable precursor for the common synthetic routes leading to the aforementioned annulated pyrazolo-heterocycles. Consequently, there are no specific, documented derivatization strategies in the available literature for the formation of other annulated pyrazolo-heterocycles from this particular compound.
Due to the lack of available research data, a detailed discussion and data table on the synthesis of other annulated pyrazolo-heterocycles from this compound cannot be provided.
To maintain strict scientific accuracy and adhere to the prompt's instruction to focus solely on "this compound," the requested article cannot be generated.
Data is available for structurally similar compounds, such as:
Ethyl 3-amino-1H-pyrazole-4-carboxylate
Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Ethyl 1H-pyrazole-4-carboxylate
While these compounds share the same core pyrazole-4-carboxylate structure, the electronic and steric effects of the substituent at the 3-position (amino, methyl, trifluoromethyl vs. the requested ethyl group) would lead to significant differences in their spectroscopic and crystallographic properties. Using data from these analogs would not be a scientifically valid representation of this compound.
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Ethyl 1h Pyrazole 4 Carboxylate
X-ray Crystallography and Solid-State Structural Elucidation
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of pyrazole (B372694) derivatives in the solid state is significantly influenced by a network of intermolecular interactions. While a specific crystal structure for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is not available in the provided search results, analysis of closely related pyrazole structures allows for a detailed prediction of its interaction patterns. The primary forces expected to dictate the crystal packing are hydrogen bonding and, potentially, π-π stacking.
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the sp² nitrogen and the oxygen atoms of the carboxylate group). This functionality allows for the formation of robust hydrogen bonds. In the crystal structure of related compounds like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, the packing is stabilized by a variety of intermolecular hydrogen bonds, including N—H⋯O, N—H⋯N, and O—H⋯N interactions nih.gov. Similarly, for ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the supramolecular arrangement is controlled by strong hydrogen bonds where the carboxylate oxygen atoms act as the primary acceptors researchgate.net. Weak C—H⋯O hydrogen bonds are also common in stabilizing the crystal packing of pyrazole esters, as seen in ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate nih.gov.
Table 1: Expected Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | N-H (pyrazole) | O=C (carboxylate) | Formation of dimers or chains |
| Strong Hydrogen Bond | N-H (pyrazole) | N (pyrazole) | Linking molecules into chains or sheets |
| Weak Hydrogen Bond | C-H (alkyl/ring) | O=C (carboxylate) | Further stabilization of the 3D network |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Contribution to lattice stability |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a visual representation of close contacts, with red spots indicating interactions shorter than the van der Waals radii, which are typical for hydrogen bonds.
This analysis generates two-dimensional fingerprint plots that summarize the distribution of intermolecular contacts, quantifying the percentage contribution of each interaction type to the total Hirshfeld surface area. While a specific Hirshfeld analysis for this compound is not available, studies on analogous pyrazole derivatives provide insight into the expected distribution of intermolecular contacts researchgate.netnih.gov.
For pyrazole carboxylic acid derivatives, the most significant contributions to the crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts smolecule.comnih.gov.
H···H contacts often represent the largest percentage, reflecting the abundance of hydrogen atoms on the molecular surface. In related pyrazole structures, these contacts can account for over 40% of the total surface interactions smolecule.comnih.gov.
O···H/H···O contacts are indicative of hydrogen bonds involving the carboxylate oxygen atoms. These are crucial for the stability of the crystal structure and typically contribute significantly, often around 20-25% smolecule.comnih.gov.
N···H/H···N contacts correspond to hydrogen bonds involving the pyrazole nitrogen atoms and are also important in the supramolecular assembly nih.gov.
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrazole Derivatives
| Contact Type | Percentage Contribution | Description |
|---|---|---|
| H···H | ~40-55% | van der Waals interactions between hydrogen atoms. nih.govresearchgate.net |
| O···H/H···O | ~17-22% | Represents strong O-H···O or weaker C-H···O hydrogen bonds. nih.gov |
| C···H/H···C | ~13-31% | van der Waals interactions involving carbon and hydrogen atoms. nih.gov |
| N···H/H···N | ~8-12% | Represents N-H···N hydrogen bonds. nih.gov |
| C···C | ~3-5% | Indicative of π-π stacking interactions. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For a molecule like this compound, the main chromophores are the pyrazole ring and the ethyl carboxylate group. The expected electronic transitions are π→π* and n→π*.
π→π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems like the pyrazole ring and systems with double bonds (C=C, C=N, C=O). These transitions typically result in strong absorption bands in the UV region.
n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These are lower in energy than π→π* transitions and result in weaker absorption bands at longer wavelengths.
While the specific UV-Vis spectrum for this compound is not detailed in the search results, data from related pyrazole derivatives can be used for comparison. For example, pyrazoline derivatives exhibit absorption maxima (λmax) that can be analyzed to understand their electronic properties researchgate.net. The NIST Chemistry WebBook shows a UV/Visible spectrum for a related compound, ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate, indicating absorption in the UV range nist.govnist.gov.
Table 3: Expected Electronic Transitions and Absorption Regions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π→π* | Pyrazole Ring, C=O group | Short UV (<250 nm) | High |
| n→π* | C=O group, N atoms | Long UV (>250 nm) | Low to Medium |
Chromatographic Methods for Purity Assessment and Identification (HPLC, GC, UPLC, TLC)
Chromatographic techniques are essential for the separation, identification, and purity assessment of synthesized organic compounds like this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. For pyrazole derivatives, TLC is typically performed on silica gel 60 F254 pre-coated plates, with visualization achieved using a UV lamp or an iodine stain rsc.orgorientjchem.org. The choice of mobile phase depends on the polarity of the specific derivative and is optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is a highly efficient and quantitative method for determining the purity of pyrazole derivatives. A validated RP-HPLC method for a pyrazoline derivative utilized an Eclipse XDB C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80 v/v) at a flow rate of 1.0 mL/min, with UV detection at 206 nm . For Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a similar RP-HPLC method uses a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. This method is also suitable for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm) sielc.com.
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound were not found, GC-MS is a standard technique for the characterization of pyrazole derivatives and their intermediates.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution technique that uses columns with smaller particle sizes (<2 µm) to achieve faster separations and greater sensitivity compared to traditional HPLC. As mentioned, established HPLC methods for related pyrazole carboxylates are often scalable to UPLC for faster analysis times sielc.com. Commercial suppliers often provide UPLC data for pyrazole derivatives as part of their quality control documentation bldpharm.combldpharm.com.
Table 4: Summary of Chromatographic Methods for Analysis of Pyrazole Carboxylate Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | UV (254 nm), Iodine | Reaction monitoring, preliminary purity check rsc.orgorientjchem.org |
| HPLC/UPLC | C18 Reverse-Phase | Acetonitrile/Water or Methanol/Water (with acid modifier like TFA or H3PO4) | UV/Vis (e.g., 206 nm), MS | Purity determination, quantitative analysis sielc.com |
| GC | Capillary column (e.g., DB-5ms) | Inert carrier gas (e.g., Helium) | Mass Spectrometry (MS), Flame Ionization (FID) | Identification, analysis of volatile impurities |
Computational Chemistry and Theoretical Studies on Ethyl 3 Ethyl 1h Pyrazole 4 Carboxylate
Density Functional Theory (DFT) Calculations
Geometry Optimization and Conformational Analysis
No published data is available regarding the geometry optimization and conformational analysis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate using DFT methods.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)
Specific calculations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound have not been reported in the reviewed literature.
Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data
There are no available studies that predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic parameters of this compound through DFT calculations and compare them with experimental findings.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface analysis for this compound, which would identify the electrophilic and nucleophilic sites, has not been documented in the accessible scientific literature.
Mulliken Population Analysis for Charge Distribution
Information regarding the charge distribution within the this compound molecule, as determined by Mulliken population analysis, is not available.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
No TD-DFT studies predicting the electronic absorption spectra of this compound have been found in the public domain.
Crystal Structure Prediction and Analysis of Solid-State Interactions
Theoretical approaches to crystal structure prediction (CSP) for organic molecules have become increasingly valuable in materials science and pharmaceutical development. These methods typically involve generating a multitude of plausible crystal packings and ranking them based on their lattice energies, which are calculated using quantum mechanical methods.
For a molecule like this compound, Density Functional Theory (DFT) would be a primary tool for such an investigation. DFT calculations can be employed to optimize the molecular geometry of the compound in the gaseous phase. This optimized structure then serves as the basis for predicting the crystal packing. The electronic and charge transfer properties can be further elucidated by analyzing the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs).
A key aspect of understanding the solid-state behavior of this compound is the analysis of its intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystalline environment. This analysis allows for the identification of the types and relative contributions of different intermolecular contacts that stabilize the crystal structure.
Based on the functional groups present in this compound—namely the pyrazole (B372694) ring with an N-H group, an ester group with carbonyl and ether oxygens, and ethyl groups—several types of solid-state interactions can be predicted:
Hydrogen Bonding: The N-H group of the pyrazole ring is a potent hydrogen bond donor and can form strong hydrogen bonds with the carbonyl oxygen (C=O) of the ester group on a neighboring molecule. This N-H···O interaction is often a dominant feature in the crystal packing of similar pyrazole derivatives.
π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.
To illustrate the type of data generated from such computational analyses, the following table presents a hypothetical breakdown of intermolecular contacts for this compound, as would be derived from a Hirshfeld surface analysis.
| Interaction Type | Description | Predicted Contribution (%) |
|---|---|---|
| N-H···O | Hydrogen bonding between the pyrazole N-H and the ester carbonyl oxygen. | 20 - 30% |
| C-H···O | Weaker hydrogen bonding involving C-H groups and oxygen atoms. | 15 - 25% |
| H···H | Contacts between hydrogen atoms on the ethyl groups and the pyrazole ring. | 40 - 50% |
| π-π Stacking | Interactions between the aromatic pyrazole rings of adjacent molecules. | 5 - 10% |
The insights gained from these computational studies are invaluable for rationalizing the solid-state behavior of this compound and for designing new materials with desired properties.
Applications in Chemical Synthesis and Materials Science for Ethyl 3 Ethyl 1h Pyrazole 4 Carboxylate Derivatives
Role as a Versatile Intermediate in Organic Synthesis
Ethyl 3-ethyl-1H-pyrazole-4-carboxylate and its analogs are highly valued as versatile intermediates in organic synthesis. The pyrazole (B372694) ring, with its adjacent nitrogen atoms, and the strategically placed functional groups—an ethyl group at the 3-position and an ethyl carboxylate at the 4-position—provide multiple reaction sites for further chemical modifications. This allows for the construction of a diverse array of more complex molecular frameworks.
The reactivity of the pyrazole core enables a variety of chemical transformations, including N-alkylation, acylation, and halogenation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. These transformations are fundamental in building molecular complexity and are key steps in the synthesis of numerous target compounds. For instance, the synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives has been achieved through a one-pot, three-component reaction, highlighting the utility of these structures in efficient synthetic protocols. sid.ir The ability to functionalize the pyrazole ring at various positions makes these compounds ideal starting materials for creating libraries of compounds for screening purposes in drug discovery and agrochemical research.
Precursors for Agrochemical Development (e.g., fungicides, herbicides)
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, and derivatives of this compound are significant precursors in the development of new fungicides and herbicides. sid.ir The biological activity of pyrazole-containing compounds is often linked to their ability to inhibit specific enzymes in pests and weeds.
Research has demonstrated that by modifying the substituents on the pyrazole ring, the biological activity can be fine-tuned to target specific agricultural threats. For example, a patent discloses the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a key intermediate for potent acaricides. google.com Furthermore, novel propionamide-methylpyrazole carboxylates have been synthesized and shown to exhibit significant herbicidal activities by targeting the enzyme transketolase. nih.gov These findings underscore the importance of ethyl pyrazole carboxylate derivatives as a foundational structure for the discovery of next-generation crop protection agents.
Building Blocks for Advanced Materials and Coatings
The application of this compound derivatives extends beyond the life sciences into the realm of materials science. The rigid, aromatic nature of the pyrazole ring, combined with its ability to coordinate with metal ions, makes these compounds attractive building blocks for the creation of advanced materials with unique properties.
One area of investigation is in the field of non-linear optical (NLO) materials. Certain N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and have shown potential for optical limiting applications. manipal.edu In another vein, the ability of pyrazole-carboxylic acids to act as ligands for metal ions has led to the synthesis of coordination polymers and metal-organic frameworks (MOFs). For example, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and characterized, with some exhibiting interesting luminescence and electrocatalytic properties. rsc.org These materials have potential applications in areas such as sensing, catalysis, and gas storage.
Synthesis of Pyrazole-Based Scaffolds for Drug Discovery (synthetic utility)
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Derivatives of this compound serve as crucial starting materials for the synthesis of a wide variety of pyrazole-based scaffolds for drug discovery. nih.gov The synthetic versatility of these compounds allows chemists to generate large libraries of diverse molecules for screening against various biological targets.
For example, novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated as a new class of antimicrobial agents, with some compounds showing significant activity against both bacteria and fungi. nih.gov The synthesis of these derivatives often involves the cyclocondensation of dicarbonyl compounds with hydrazines, a classic and efficient method for constructing the pyrazole ring. The ability to introduce a wide range of substituents at various positions on the pyrazole ring allows for the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Design and Synthesis of Novel Molecular Architectures
The inherent reactivity and structural features of this compound derivatives make them ideal candidates for the design and synthesis of novel and complex molecular architectures. Chemists have utilized these building blocks to construct fused heterocyclic systems and other intricate molecular frameworks.
An example of this is the synthesis of pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine derivatives, which are formed through the diazotization and cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate. researchgate.net These fused heterocyclic systems are of interest due to their potential biological activities. Furthermore, the reaction of NH-pyrazolecarboxylates with reagents like 3-O-tosylated glycerol-1,2-carbonate can lead to the formation of more complex structures such as 6-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c] nih.govresearchgate.netoxazin-4-ones. researchgate.net The ability to construct such unique three-dimensional structures from relatively simple pyrazole precursors opens up new avenues for the exploration of chemical space and the discovery of molecules with novel functions.
Future Research Directions and Unexplored Avenues for Ethyl 3 Ethyl 1h Pyrazole 4 Carboxylate
Development of More Atom-Economical and Sustainable Synthetic Methodologies
Traditional pyrazole (B372694) syntheses often involve multi-step processes that can be inefficient and generate significant waste. nih.gov A primary future objective is the development of greener, more atom-economical routes to Ethyl 3-ethyl-1H-pyrazole-4-carboxylate.
Key Research Thrusts:
One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions that combine starting materials like a β-keto ester, a hydrazine (B178648) derivative, and another reactant in a single step can significantly improve efficiency. researchgate.netsid.ir This approach minimizes intermediate isolation and purification steps, reducing solvent usage and waste.
Green Catalysts and Solvents: Research into recyclable catalysts, such as magnetic ionic liquids, and the use of environmentally benign solvents like water or ethanol would align the synthesis with green chemistry principles. sid.irorientjchem.org
Alternative Energy Sources: Exploring non-conventional energy sources like microwave irradiation or sonication could accelerate reaction times and improve yields compared to conventional heating. orientjchem.org For instance, ultrasound has been shown to promote shorter reaction times and increase yields in the synthesis of other pyrazole derivatives. orientjchem.org
| Synthesis Strategy | Traditional Method | Future Sustainable Method |
| Steps | Multiple discrete steps (e.g., condensation, cyclization) | Single step (One-Pot) |
| Catalyst | Often requires stoichiometric reagents or harsh acids/bases | Recyclable, environmentally friendly catalysts (e.g., magnetic ionic liquids) |
| Solvent | Volatile organic compounds | Water, ethanol, or solvent-free conditions |
| Energy | Conventional heating | Microwave, Sonication |
Exploration of Novel Reactivity Pathways for Diversification
The functional groups of this compound—the pyrazole ring's N-H and C-H bonds, the ethyl group, and the ethyl carboxylate moiety—offer multiple sites for chemical modification. Exploring the reactivity at these sites is crucial for creating diverse libraries of new chemical entities.
Potential Avenues for Exploration:
C-H Functionalization: Direct C-H activation at the C-5 position of the pyrazole ring would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.
N-H Derivatization: While N-alkylation is a common strategy, exploring a wider range of substituents through reactions like N-arylation or coupling with complex moieties could yield compounds with unique properties. researchgate.net
Ester and Ethyl Group Modification: Investigating reactions that modify the ethyl ester, such as hydrolysis followed by amidation to create pyrazole-4-carboxamides, or functionalization of the 3-ethyl group, could lead to new classes of compounds.
Cyclization and Ring-Fusion Reactions: Using the existing functional groups as handles to build additional rings onto the pyrazole core could generate novel heterocyclic systems with distinct three-dimensional structures. For example, reactions involving both the N-H and the ester group could lead to fused pyrazolo-pyrimidinones or similar bicyclic structures. researchgate.net
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic protocols. Advanced in situ spectroscopic techniques can provide real-time data on the formation of intermediates and products, offering insights that are not achievable through traditional offline analysis.
Applicable Techniques:
In Situ NMR Spectroscopy: Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to monitor the speciation of reactants and intermediates in solution, helping to elucidate complex reaction pathways, as has been done in mechanistic studies of other heterocyclic syntheses. nih.gov
In Situ FTIR and Raman Spectroscopy: These methods can track the concentration of key functional groups in real-time, allowing for precise determination of reaction endpoints and optimization of parameters like temperature and catalyst loading.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would enable continuous, real-time monitoring and control of the synthesis process, ensuring consistency and maximizing yield.
Computational Design and Prediction of Novel Pyrazole-Based Systems for Specific Properties
Computational chemistry has become an indispensable tool in modern drug discovery and materials science for predicting molecular properties and guiding synthetic efforts. eurasianjournals.comeurasianjournals.com
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): By developing 2D and 3D-QSAR models, researchers can predict the biological activity of novel this compound derivatives before they are synthesized, prioritizing the most promising candidates. nih.gov
Density Functional Theory (DFT): DFT calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the prediction of its behavior in chemical reactions. eurasianjournals.comresearchgate.net
Molecular Docking and Dynamics: For drug discovery applications, molecular docking simulations can predict how novel derivatives bind to biological targets. Molecular dynamics can then be used to explore the dynamic behavior and conformational stability of the ligand-protein complex. eurasianjournals.comeurasianjournals.com These computational methods offer a cost-effective means to design new therapeutics and optimize their pharmacological profiles. eurasianjournals.com
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and screening of new derivatives, modern enabling technologies like flow chemistry and automated synthesis are critical.
Technological Integration:
Flow Chemistry: Converting the synthesis of this compound from batch to a continuous flow process offers numerous advantages, including enhanced safety, better control over reaction parameters, improved scalability, and higher reproducibility. nih.govmdpi.comgalchimia.com Flow chemistry has proven to be a powerful alternative for synthesizing various pyrazole scaffolds, overcoming many limitations of traditional batch methods. nih.govscilit.com
Automated Synthesis Libraries: Utilizing automated synthesis platforms can enable the rapid generation of large libraries of derivatives based on the this compound core. nih.govrsc.org This high-throughput approach, when combined with rapid screening, can significantly accelerate the discovery of new lead compounds in drug discovery projects. nih.govwhiterose.ac.uk
| Technology | Key Advantages for Pyrazole Synthesis |
| Flow Chemistry | Enhanced safety, precise control of temperature and pressure, improved scalability, faster reaction times. nih.govmdpi.com |
| Automated Synthesis | High-throughput generation of compound libraries, rapid diversification of the core scaffold, accelerated structure-activity relationship studies. nih.govwhiterose.ac.uk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
